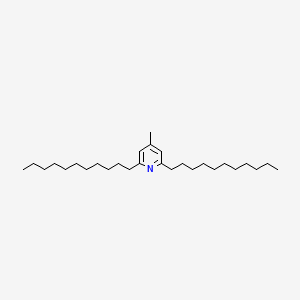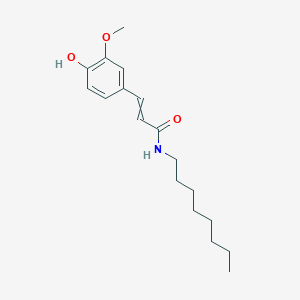
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide is a synthetic organic compound that belongs to the class of hydroxycinnamic acid derivatives. This compound is characterized by the presence of a hydroxy group, a methoxy group, and an octylamide group attached to a phenylpropene backbone. It is known for its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and octylamine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with octylamine in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted phenylpropene derivatives.
Applications De Recherche Scientifique
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antioxidant properties and is studied for its potential to protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents and polymer additives.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide is unique due to the presence of the octylamide group, which enhances its lipophilicity and potentially improves its bioavailability and cellular uptake compared to other similar compounds.
Propriétés
Numéro CAS |
182817-99-8 |
|---|---|
Formule moléculaire |
C18H27NO3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-(4-hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide |
InChI |
InChI=1S/C18H27NO3/c1-3-4-5-6-7-8-13-19-18(21)12-10-15-9-11-16(20)17(14-15)22-2/h9-12,14,20H,3-8,13H2,1-2H3,(H,19,21) |
Clé InChI |
CNZGHLAXLFAZJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



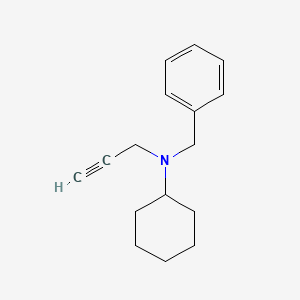
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
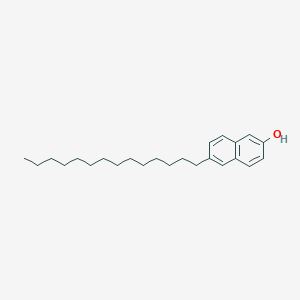
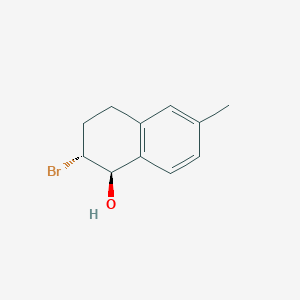
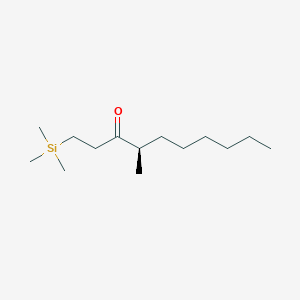
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
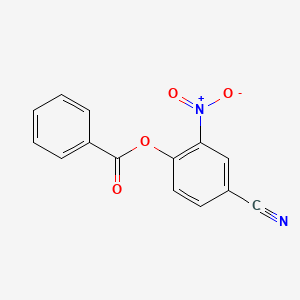
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
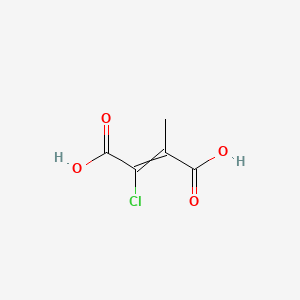
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)

